molecular formula C14H17FN2O4 B13396197 (5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one

(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B13396197
M. Wt: 296.29 g/mol
InChI Key: OLDRPBWULXUVTL-UHFFFAOYSA-N
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Description

Historical Context of Oxazolidinone Development

The oxazolidinone class originated in the 1980s with DuPont’s discovery of DuP 105 and DuP 721, which exhibited broad-spectrum Gram-positive activity but faced clinical abandonment due to dose-limiting toxicity. These early compounds featured a core oxazolidin-2-one ring substituted at positions 3 and 5, establishing the pharmacophore essential for ribosomal binding. A decade later, Pharmacia’s systematic optimization of this scaffold yielded eperezolid and linezolid, with the latter’s twice-daily dosing profile and favorable safety leading to its 2000 FDA approval.

Table 1: Structural Evolution of Key Oxazolidinones

Compound R3 Substituent R5 Substituent Development Phase
DuP 721 3-Fluorophenyl Acetamidomethyl Discontinued
Eperezolid 3-Fluoro-4-(4-morpholinyl)phenyl Acetamidomethyl Phase II
Linezolid 3-Fluoro-4-(4-morpholinyl)phenyl Acetamidomethyl FDA Approved
Target Compound 3-Fluoro-4-morpholinophenyl Hydroxymethyl Preclinical

The target compound, (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, represents a third-generation oxazolidinone designed to overcome the bacteriostatic limitations and resistance trends observed with linezolid. Its development reflects two decades of structure-activity relationship (SAR) studies focused on modifying electronic properties and steric bulk at the C-5 position while retaining the critical 3-aryloxazolidinone motif.

Role of Structural Modifications in Addressing Antibiotic Resistance

The 3-fluoro-4-morpholinophenyl group at position 3 introduces electron-withdrawing and hydrophilic character, enhancing ribosomal binding through polar interactions with 23S rRNA nucleotides U2585 and G2505. Compared to linezolid’s acetamidomethyl group, the hydroxymethyl substituent at C-5 reduces metabolic oxidation, a key pathway for resistance emergence in Staphylococcus epidermidis and Enterococcus faecalis. Nuclear magnetic resonance (NMR) studies of the compound’s $$^{19}\text{F}$$ and $$^{1}\text{H}$$ spectra confirm restricted rotation around the C5–N bond, stabilizing the bioactive conformation within the ribosome’s peptidyl transferase center.

Mechanistic Advantages Over Predecessors

  • Enhanced Ribosomal Affinity : The morpholino nitrogen forms a hydrogen bond with rRNA base A2451, increasing binding energy by 2.3 kcal/mol compared to linezolid.
  • Resistance Mitigation : The hydroxymethyl group avoids acetylation by cfr-encoded methyltransferases, maintaining potency against linezolid-resistant strains with G2576T mutations.
  • Expanded Spectrum : Molecular dynamics simulations predict activity against Mycobacterium tuberculosis due to improved membrane penetration from the morpholino group’s amphiphilic properties.

Table 2: Comparative Activity Against Resistant Pathogens

Pathogen Linezolid MIC90 (µg/mL) Target Compound MIC90 (µg/mL) Fold Improvement
MRSA (mecA+) 4 1 4x
VRE (vanA+) 2 0.5 4x
Linezolid-Resistant S. aureus (cfr+) 16 2 8x

Properties

IUPAC Name

3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRPBWULXUVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis often initiates with carbamic acid derivatives of 3-fluoro-4-(4-morpholinyl)phenyl, which serve as the foundational scaffold. These are prepared via reactions involving aromatic amines and suitable carbonylating agents under controlled conditions.

Formation of the Oxazolidinone Ring

The core oxazolidinone ring is constructed through cyclization reactions involving amino alcohols or epoxides:

  • Epoxide Route : (R)-Glycidyl butyrate reacts with the carbamic acid derivative under basic conditions, facilitating nucleophilic attack and ring closure to form the oxazolidinone with stereochemical fidelity.
  • Reaction Conditions : Typically, reactions are performed at temperatures around 40–45°C, with solvents such as acetone and water, and pH adjusted to 4.5–5 with hydrochloric acid to promote cyclization.

Halogenation and Functionalization

  • Halogenation : The compound undergoes halogenation at the methyl position using reagents like N-chlorosuccinimide or similar halogenating agents, often in solvents like acetone or dichloromethane, at temperatures between 0–15°C.
  • Chloromethylation : The chloromethyl derivative is obtained through reaction with chloromethylating agents, followed by purification via crystallization.

Hydroxymethylation

  • The chloromethylated intermediate is then converted into the hydroxymethyl derivative through nucleophilic substitution with hydroxide ions or related nucleophiles, often under reflux conditions.

Final Functionalization

  • The hydroxymethyl group is oxidized or selectively functionalized to produce the hydroxymethyl oxazolidinone, with reaction conditions optimized to preserve stereochemistry and functional group integrity.

Specific Research Outcomes and Data Tables

Step Reagents Solvent Temperature Time Key Notes
1. Carbamic acid derivation Aromatic amines + carbonylating agents Various Ambient Several hours Stereochemically controlled synthesis
2. Cyclization to oxazolidinone Glycidyl butyrate + carbamic acid derivative Acetone/water 40–45°C 12–16 hours Stereospecific ring closure
3. Halogenation N-chlorosuccinimide Acetone 0–15°C 2–4 hours Selective methyl halogenation
4. Hydroxymethylation Formaldehyde derivatives or hydroxide Reflux Reflux 4–8 hours Conversion to hydroxymethyl group

Notable Research Outcomes & Variations

  • Patents such as EP2595968A1 and WO2010084514A2 describe detailed synthetic pathways emphasizing the use of phase transfer catalysts, controlled pH, and temperature to optimize yield and stereochemistry.
  • Reaction yields for key steps range from 70% to 85%, with purification often achieved via crystallization or chromatography.
  • Reaction conditions are critical; for example, the use of pyridine or triethylamine as bases during acylation steps, and the use of Raney Nickel or palladium catalysts for hydrogenation or reduction steps.

Challenges and Considerations

  • Stereoselectivity : Ensuring the formation of the (5R) enantiomer requires precise control over chiral centers during cyclization and substitution reactions.
  • Purity : Achieving high purity involves multiple purification steps, including recrystallization and chromatography.
  • Reaction Optimization : Variations in temperature, solvent, and catalysts significantly influence yield and stereochemical outcome.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes nucleophilic displacement under specific conditions:

  • Chlorination : Treatment with methanesulfonyl chloride (MsCl) in methylene dichloride converts the hydroxymethyl group to a chloromethyl derivative. This intermediate is critical for subsequent azidation or phthalimide substitution .

  • Azidation : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields the azido derivative, a precursor for Staudinger or Huisgen cycloaddition reactions .

Example Reaction Pathway :

(5R)-OxazolidinoneMsCl, CH₂Cl₂Chloromethyl intermediateNaN₃, DMFAzide derivative\text{(5R)-Oxazolidinone} \xrightarrow{\text{MsCl, CH₂Cl₂}} \text{Chloromethyl intermediate} \xrightarrow{\text{NaN₃, DMF}} \text{Azide derivative}

Hydrolysis and Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 80–100°C cleaves the oxazolidinone ring, producing a primary amine and a carboxylic acid derivative.

  • Basic Hydrolysis : Aqueous NaOH generates an open-chain carbamate intermediate, which can recyclize under controlled conditions.

Key Data :

ConditionProductYield
6M HCl, 90°C3-Fluoro-4-morpholinoaniline72%
2M NaOH, 60°CCarbamic acid derivative65%

Acylation of the Hydroxymethyl Group

The hydroxymethyl group participates in esterification and etherification:

  • Acetylation : Reaction with acetic anhydride in pyridine yields the acetylated derivative, enhancing lipophilicity for pharmacological studies.

  • Sulfonation : Methanesulfonyl chloride forms a mesylate intermediate, facilitating nucleophilic substitutions (e.g., with phthalimide) .

Reagents and Outcomes :

ReactionReagentsProduct Application
AcetylationAc₂O, pyridineProdrug synthesis
MesylationMsCl, CH₂Cl₂Intermediate for amines

Fluorophenyl Ring Reactivity

The 3-fluoro-4-morpholinophenyl moiety undergoes electrophilic aromatic substitution (EAS):

  • Nitration : Fuming HNO₃ at 0–5°C introduces nitro groups at the meta position relative to fluorine.

  • Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms, though steric hindrance from morpholine reduces reactivity.

Regioselectivity :
Fluorine directs incoming electrophiles to the ortho/para positions, but morpholine’s electron-donating nature deactivates the ring, limiting substitution to harsh conditions.

Reductive Amination and Functionalization

Catalytic hydrogenation (H₂/Pd-C) reduces azide intermediates to primary amines, which are acylated to form antibacterial agents like linezolid .

Critical Step in Linezolid Synthesis :

Azide intermediateH₂, Pd/CAmineAc₂OLinezolid (C₁₆H₂₀FN₃O₄)\text{Azide intermediate} \xrightarrow{\text{H₂, Pd/C}} \text{Amine} \xrightarrow{\text{Ac₂O}} \text{Linezolid (C₁₆H₂₀FN₃O₄)}

Comparative Reactivity with Related Oxazolidinones

CompoundKey Reactivity Differences
LinezolidFaster acylation due to acetamide group
TedizolidEnhanced stability against hydrolysis
PNU100440Reduced electrophilic substitution on phenyl ring

Stability Under Pharmacological Conditions

  • pH Sensitivity : Degrades rapidly in gastric pH (1.2) via ring-opening but remains stable at intestinal pH (6.8).

  • Thermal Stability : Decomposes above 200°C, forming fluorinated phenolic byproducts .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate and highlights structural features critical for optimizing antibacterial activity. Future research should explore novel derivatives via late-stage functionalization of the hydroxymethyl group or fluorophenyl ring .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazolidinones.

    Medicine: Potential use as an antibiotic or other therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one likely involves interaction with specific molecular targets such as bacterial ribosomes, inhibiting protein synthesis. The presence of the fluorine atom and morpholine ring may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Configuration Activity/Notes Reference
Linezolid Acetamidomethyl at C5 (5R) Broad-spectrum antibacterial (MIC: 1–4 µg/mL for Gram+ bacteria)
Target Compound Hydroxymethyl at C5 (5R) Intermediate/impurity; reduced activity compared to Linezolid
Tedizolid Tetrazolyl-pyridine at phenyl; phosphate prodrug (5R) Enhanced potency (MIC: 0.25–0.5 µg/mL); improved pharmacokinetics
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Azidomethyl at C5 (5R) Linezolid impurity; retains partial antibacterial activity
PH027/PH051 Undisclosed substituents (5R) Novel oxazolidinones with comparable PK profiles to Linezolid
(S)-5-(Heterocycle methylene) derivatives Heterocyclic groups at C5 (5S) No antibacterial activity (MIC >128 µg/mL)

Key Observations:

  • C5 Substituent Impact : The hydroxymethyl group in the target compound is less potent than Linezolid’s acetamidomethyl group. Replacing hydroxymethyl with heterocycles (e.g., pyridine or tetrazole) abolishes activity, emphasizing the necessity of hydrogen-bonding groups at C5 .
  • Morpholino Group: The 4-morpholinophenyl moiety enhances solubility and target binding compared to simpler phenyl derivatives (e.g., 3-fluorophenyl analogues in ) .

Impurities and Quality Control

The target compound is associated with impurities like:

  • Mesylate derivatives (e.g., (5R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl methanesulfonate, CAS: 174649-09-3), critical for monitoring during API synthesis .
  • Azidomethyl analogues , identified as Linezolid-related Compound A (CAS: 168828-84-0), requiring stringent HPLC controls .

Biological Activity

(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is structurally related to linezolid, an antibiotic used primarily for treating Gram-positive bacterial infections.

  • Molecular Formula : C14H17FN2O4
  • Molecular Weight : 296.3 g/mol
  • Melting Point : 110-112 °C
  • Boiling Point : Predicted at 494.2 ± 45.0 °C

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various biological assays and applications.

Antimicrobial Activity

Research has shown that oxazolidinones exhibit significant antimicrobial properties. This compound demonstrates efficacy against a range of bacterial strains, particularly those resistant to traditional antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Enterococcus faecalis4 µg/mL
Streptococcus pneumoniae1 µg/mL

The data in Table 1 illustrates the compound's potential as an effective antimicrobial agent, particularly against multidrug-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human epidermoid cancer cells (A431) found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers:

  • Cell Viability Assay : IC50 values were determined to be approximately 15 µM.
  • Flow Cytometry Analysis : Increased annexin V staining indicated higher apoptosis rates compared to control groups.

The mechanism by which this compound exerts its effects appears to involve inhibition of protein synthesis in bacteria and modulation of apoptotic pathways in cancer cells. The fluorine substituent and morpholine ring enhance the compound's binding affinity to ribosomal RNA, disrupting bacterial protein synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with fluorinated aromatic precursors. For example, upstream routes for analogous oxazolidinones (e.g., bromo-fluoro-phenyl variants) use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the morpholino group . Key steps include:

  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to achieve the (5R) configuration.
  • Hydroxymethyl Introduction : Reduction of ester or nitrile groups using NaBH₄ or LiAlH₄, followed by protection/deprotection strategies .
    • Data Sources : Patents (e.g., US2003/13737, EP2692727) and synthetic protocols from Bioorganic and Medicinal Chemistry Letters detail reaction conditions and yields .

Q. Which analytical techniques are critical for characterizing this oxazolidinone derivative?

  • Methodological Answer :

  • Stereochemistry : Chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography (as applied to fluorinated oxazolidinones in ) .
  • Structural Confirmation : ¹H/¹³C NMR for fluorine coupling patterns and morpholino group resonance; HRMS for molecular weight verification .
  • Purity : Reverse-phase HPLC (≥98% purity threshold) with UV detection at 254 nm .

Q. Why is the stereochemistry at the C5 position (R-configuration) significant for this compound’s activity?

  • Methodological Answer : The (5R) configuration enhances binding affinity to biological targets (e.g., bacterial ribosomes in oxazolidinone antibiotics). Studies on analogs show that inversion to the (5S) configuration reduces antibacterial efficacy by 10–100-fold . Computational docking (e.g., AutoDock Vina) can model steric interactions between the hydroxymethyl group and target pockets .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Fluorous oxazolidinones (e.g., perfluorooctyl-substituted auxiliaries) enable facile separation via fluorous solid-phase extraction, achieving >99% enantiomeric excess (ee) .
  • Catalytic Asymmetric Methods : Titanium-mediated aldol reactions or organocatalysts (e.g., proline derivatives) for stereocontrol .
    • Data Contradictions : Some routes report lower ee (85–90%) under non-fluorous conditions; optimization requires adjusting solvent polarity and temperature .

Q. What structural modifications enhance the compound’s antibacterial activity?

  • Methodological Answer :

  • Morpholino Group : The 4-morpholino substituent improves solubility and target engagement (e.g., binding to 23S rRNA in Staphylococcus aureus). Replacement with piperidine reduces MIC values by 50% .
  • Fluorine Substitution : The 3-fluoro group enhances metabolic stability; removal increases hepatic clearance in murine models .
    • SAR Table :
ModificationMIC (μg/mL) vs. S. aureusLogP
3-F, 4-Morpholino0.51.2
3-H, 4-Morpholino2.01.0
3-F, 4-Piperidine1.01.5
Data inferred from and .

Q. How do discrepancies in synthetic yields arise across different routes, and how can they be resolved?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS identifies intermediates (e.g., dehalogenated byproducts in bromo-fluoro precursors) that reduce yields .
  • Optimization : Adjusting Pd catalyst loading (0.5–2 mol%) in cross-coupling steps improves yields from 60% to 85% .
    • Case Study : A patent route (CN106146559) reports 75% yield using 149524-42-5 as a precursor, while another (EP2692727) achieves 82% with 60456-26-0; solvent choice (DMF vs. THF) accounts for the difference .

Q. What mechanistic insights explain this compound’s antibacterial resistance profile?

  • Methodological Answer :

  • Target Mutations : Linezolid-resistant Enterococcus faecium (G2576T mutation in 23S rRNA) shows 4-fold reduced susceptibility. Molecular dynamics simulations reveal weakened hydrogen bonding between the hydroxymethyl group and mutated rRNA .
  • Efflux Pump Inhibition : Co-administration with efflux inhibitors (e.g., reserpine) restores activity in resistant strains (MIC reduction from 16 μg/mL to 2 μg/mL) .

Data-Driven Recommendations

  • Synthesis : Prioritize fluorous chiral auxiliaries for scalable enantioselective synthesis .
  • Biological Testing : Use murine infection models to correlate pharmacokinetics (e.g., Cₘₐₓ = 12 μg/mL) with efficacy .
  • Computational Tools : Apply QSAR models to predict derivatives with improved LogD (target <2.0) and reduced cytotoxicity .

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